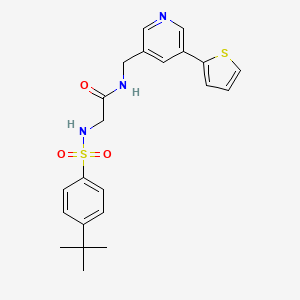

2-(4-(tert-butyl)phenylsulfonamido)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Description

The compound 2-(4-(tert-butyl)phenylsulfonamido)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide features a sulfonamido group attached to a 4-(tert-butyl)phenyl ring, linked via an acetamide bridge to a pyridinylmethyl group substituted with a thiophen-2-yl moiety. This structure combines hydrophobic (tert-butyl), hydrogen-bonding (sulfonamido), and aromatic (thiophene, pyridine) elements, which are critical for interactions in therapeutic targets such as enzymes or receptors.

Properties

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-22(2,3)18-6-8-19(9-7-18)30(27,28)25-15-21(26)24-13-16-11-17(14-23-12-16)20-5-4-10-29-20/h4-12,14,25H,13,15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTHUJPFJNRFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(tert-butyl)phenylsulfonamido)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound with potential biological activities. This compound features a sulfonamide group, a thiophene ring, and a pyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 442.6 g/mol. The structure includes:

- Sulfonamide Group : Known for its role in various biological activities.

- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Pyridine Moiety : Often associated with biological activity, particularly in enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines, potentially inducing apoptosis.

- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, making this compound a candidate for further investigation as an enzyme inhibitor.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds, indicating that modifications in the structure can significantly impact their efficacy. For instance, compounds with sulfonamide groups have shown promising results against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating structurally similar compounds, it was found that derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.0 µM to 22.54 µM against human cancer cell lines such as MCF-7 and A549. The most potent compounds demonstrated mechanisms involving apoptosis induction through caspase activation and inhibition of cell proliferation pathways .

Enzyme Inhibition Potential

The sulfonamide group in 2-(4-(tert-butyl)phenylsulfonamido)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide may confer significant enzyme inhibitory properties. Sulfonamides are well-known for their role as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Research on related sulfonamide compounds has demonstrated their effectiveness in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. For example, similar compounds showed IC50 values between 7.49 µM and 33.00 nM against AChE, indicating strong inhibitory activity .

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Analysis

a. tert-Butyl Group

- Analog from : The compound N-(2-tert-butylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide shares the tert-butyl group but replaces the sulfonamido with a triazolylsulfanyl moiety. This substitution may reduce hydrogen-bonding capacity but increase steric bulk .

b. Sulfonamido Group

- Target Compound: The sulfonamido group (-SO₂NH-) is a strong hydrogen-bond donor/acceptor, often critical for binding to proteins (e.g., carbonic anhydrase inhibitors).

c. Thiophene-Pyridine Moiety

- Target Compound : The 5-(thiophen-2-yl)pyridin-3-yl group enables π-π stacking and dipole interactions.

- Analog from : 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}prop-2-enamide includes a thiophene-oxazole system, highlighting the role of sulfur-containing heterocycles in modulating electronic properties .

b. Molecular Weight and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.